2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine
Description
2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine is a brominated pyridine derivative featuring a 1-isopropylpyrrolidin-2-yl substituent at the 5-position and a bromine atom at the 2-position. This compound combines the reactivity of a bromopyridine scaffold with the steric and electronic effects of the pyrrolidine-isopropyl group. The pyrrolidine ring introduces a nitrogen atom, which may enhance solubility in polar solvents and influence coordination properties in metal-catalyzed reactions . The bromine atom at the 2-position makes it a valuable intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), enabling the synthesis of complex heterocycles or pharmaceuticals.
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-bromo-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17BrN2/c1-9(2)15-7-3-4-11(15)10-5-6-12(13)14-8-10/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChI Key |
SVGVGIYBZDOYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyridine with 1-isopropylpyrrolidine under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its reactivity and binding properties. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine and Analogues
Key Observations:
- Electronic Effects: The 1-isopropylpyrrolidinyl group in the target compound is likely electron-donating due to the pyrrolidine’s nitrogen lone pair, contrasting with electron-withdrawing groups like CF₃ () or NO₂ (). This difference impacts reactivity in cross-coupling reactions; electron-deficient pyridines (e.g., CF₃ or NO₂ derivatives) are more reactive toward nucleophilic substitution .
- Steric Hindrance : The bulky pyrrolidine-isopropyl substituent may slow reaction kinetics in metal-catalyzed couplings compared to smaller groups (e.g., isopropyl or CF₃) .
- Solubility: Pyrrolidine-containing derivatives (e.g., the target compound and 5-Bromo-2-(1-pyrrolidinyl)pyridine) may exhibit improved solubility in polar aprotic solvents compared to non-polar substituents like isopropyl .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves halogenation or coupling reactions. For example, bromination of pyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (40–60°C) has been reported for analogous compounds . Pyridyne cyclization, a method used in the synthesis of related pyrrolidine-pyridine hybrids, can be adapted by introducing the isopropyl group via alkylation post-cyclization . Optimization may include adjusting palladium catalyst loading (e.g., Pd(PPh₃)₄) in cross-coupling reactions or using microwave-assisted synthesis to reduce reaction times and improve yields .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the pyrrolidine and pyridine ring connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . X-ray crystallography, as demonstrated for structurally similar compounds, provides definitive proof of stereochemistry and crystal packing . Infrared (IR) spectroscopy helps identify functional groups like the bromine substituent and hydroxyl/pyrrolidine moieties .
Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?
The compound should be stored in airtight containers under inert gas (e.g., argon) at ambient temperatures to prevent degradation via oxidation or moisture absorption . Its bromine substituent makes it light-sensitive; thus, reactions should be conducted in amber glassware or under dim light . Stability tests using TLC or HPLC at regular intervals are recommended to monitor purity .
Q. How can researchers mitigate the formation of by-products during synthesis?
By-products often arise from over-halogenation or incomplete coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures improves yield . Catalytic systems like Pd/Cu co-catalysts in Sonogashira couplings reduce side reactions, while stoichiometric control of reagents (e.g., limiting bromine equivalents) minimizes di-substitution .
Q. What solvent systems are optimal for reactions involving this compound?
Polar aprotic solvents (DMF, DMSO) enhance solubility in cross-coupling reactions, while toluene or THF is preferred for Grignard or lithiation steps . For acid-sensitive intermediates, dichloromethane or chloroform is suitable . Solubility data for analogous bromopyridines suggest slight water solubility, necessitating co-solvents like methanol for aqueous-phase reactions .
Advanced Research Questions
Q. How does the isopropyl-pyrrolidine moiety influence reactivity in cross-coupling reactions?
The isopropyl group introduces steric hindrance, which can slow transmetalation steps in Suzuki-Miyaura couplings but improve regioselectivity by directing electrophilic substitution to the less hindered pyridine positions . Computational studies (DFT) on similar systems show that bulky substituents stabilize transition states in Buchwald-Hartwig aminations, favoring C–N bond formation .
Q. What strategies resolve contradictions in reported synthetic yields using different palladium catalysts?
Discrepancies often stem from catalyst-ligand mismatch. For example, Pd(OAc)₂ with XPhos ligands may outperform PdCl₂(PPh₃)₂ in aryl bromide couplings due to better oxidative addition kinetics . Systematic screening of ligand-catalyst pairs (e.g., SPhos, DavePhos) and reaction temperature gradients (80–120°C) can identify optimal conditions .
Q. How do steric effects from the isopropyl group affect regioselectivity in nucleophilic substitutions?
Steric bulk directs nucleophilic attack to the para position relative to the pyrrolidine ring, as observed in SNAr reactions with amines or alkoxides. Kinetic studies using ¹H NMR to track intermediate formation support this selectivity . Computational modeling (MD simulations) further predicts reduced accessibility at the ortho position due to van der Waals clashes .
Q. What in silico models predict the bioactivity of derivatives synthesized from this compound?
Molecular docking (AutoDock Vina) and pharmacophore mapping (Schrödinger Suite) are validated for predicting interactions with targets like serotonin receptors, based on structural analogs . QSAR models trained on bromopyridine datasets correlate electronic parameters (Hammett σ) with antibacterial activity .
Q. How can structural modifications enhance the compound’s utility in medicinal chemistry?
Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridine C-3 position increases electrophilicity for nucleophilic substitutions, while replacing bromine with iodine improves radioimaging potential . Pyrrolidine N-functionalization (e.g., acetylation) modulates blood-brain barrier permeability, as shown in preclinical neuropharmacology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
